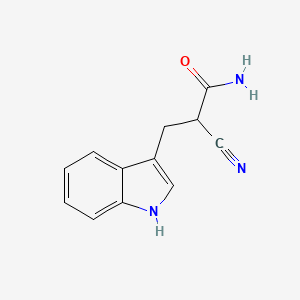

2-cyano-3-(1H-indol-3-yl)propanamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyano-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACAYKZJTOEXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-3-(1H-indol-3-yl)propanamide: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-cyano-3-(1H-indol-3-yl)propanamide, a molecule of significant interest in medicinal chemistry. By dissecting its chemical architecture and extrapolating from structurally related compounds, we will explore its physicochemical properties, potential synthetic routes, and prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to understand and capitalize on the therapeutic promise of novel indole derivatives.

Introduction: The Promise of Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[3] The fusion of a benzene and a pyrrole ring gives rise to a structure that is both aromatic and capable of hydrogen bonding, contributing to its versatile binding capabilities with a wide range of biological targets.

This guide focuses on a specific derivative, this compound. While direct literature on this exact molecule is sparse, its structure combines three key pharmacophoric elements: the indole ring, a cyano group, and a propanamide side chain. This unique combination suggests a high potential for novel biological activity, drawing from the established properties of each component. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, is known to influence the electronic and binding properties of molecules.[4][5] The propanamide moiety provides a flexible linker and potential hydrogen bonding sites, which can be crucial for receptor interaction.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a propanamide backbone substituted with a cyano group at the alpha-carbon (C2) and an indol-3-yl group at the beta-carbon (C3).

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Supporting Evidence |

| Molecular Formula | C₁₂H₁₁N₃O | Based on atom count from the chemical structure.[6] |

| Molecular Weight | 213.24 g/mol | Calculated from the molecular formula.[6] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | The indole group is lipophilic, but the amide and cyano groups increase polarity. A moderately lipophilic character is expected.[6] |

| Hydrogen Bond Donors | 2 (indole N-H, amide N-H₂) | The N-H groups of the indole and the primary amide can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 (amide C=O, cyano N, indole N) | The carbonyl oxygen, the nitrogen of the cyano group, and the indole nitrogen can act as hydrogen bond acceptors. |

| Aqueous Solubility | Low to moderate | The presence of hydrogen bonding groups suggests some water solubility, but the indole ring may limit it. |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound would likely involve a Knoevenagel condensation followed by a reduction or hydrolysis step. The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds.[7]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for similar reactions.[7][8]

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in ethanol, add 2-cyanoacetamide (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, (E)-2-cyano-3-(1H-indol-3-yl)acrylamide, is expected to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate.

Experimental Protocol: Selective Reduction

The selective reduction of the carbon-carbon double bond in the acrylamide intermediate without affecting the cyano and amide groups is a critical step.

-

Reaction Setup: Dissolve the intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reducing Agent: Add a mild reducing agent like sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the final product would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the indole ring (δ 7.0-8.0 ppm). - Indole N-H proton (broad singlet, δ > 10 ppm). - Protons of the propanamide side chain, showing characteristic splitting patterns. - Amide protons (broad singlet).[9] |

| ¹³C NMR | - Carbon signals corresponding to the indole ring, cyano group (δ ~115-120 ppm), and amide carbonyl (δ ~170-175 ppm).[9] |

| IR Spectroscopy | - N-H stretching of the indole and amide groups (~3200-3400 cm⁻¹). - C≡N stretching of the cyano group (~2200-2250 cm⁻¹). - C=O stretching of the amide group (~1650-1680 cm⁻¹).[7][10] |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[11] |

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the known activities of its constituent pharmacophores. Indole derivatives are well-documented for a wide range of pharmacological effects.[1][2]

Anticancer Potential

Many indole-based compounds exhibit potent anticancer activity.[3][12] The indole scaffold can interact with various targets involved in cancer progression, such as kinases and tubulin. The presence of a cyano group has also been associated with enhanced cytotoxic effects in some series of compounds.[12][13]

Anti-inflammatory and Immunosuppressive Effects

Indole derivatives have been investigated for their anti-inflammatory and immunosuppressive properties.[1][14] Some compounds have been shown to inhibit key inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).[1] The propanamide side chain is a feature found in some known immunosuppressive agents.[14]

Neurological Activity

The indole core is a key component of neurotransmitters like serotonin and melatonin.[2] This has led to the development of indole-based drugs for a variety of neurological and psychiatric disorders. The specific substitutions on the indole ring and the side chain will determine the compound's affinity and selectivity for different receptors and enzymes in the central nervous system.

Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel compound.[13]

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, a systematic analysis of its structure suggests significant potential for therapeutic applications. Its synthesis appears feasible through established chemical transformations, and its characterization can be achieved using standard analytical techniques. The convergence of the indole scaffold, a cyano moiety, and a propanamide side chain presents a compelling case for its investigation as a novel anticancer, anti-inflammatory, or neurologically active agent.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive spectroscopic and physicochemical characterization. Subsequent in vitro and in vivo biological evaluations will be crucial to unveil its pharmacological profile and to validate the therapeutic hypotheses presented in this guide. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the diverse and fascinating class of indole derivatives.

References

- Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul

- Indole: Chemical Properties, Synthesis, Applications, and Analysis.

- Practical Methodologies for the Synthesis of Indoles | Chemical Reviews.

- Synthesis and Chemistry of Indole.

- Recent advances in the synthesis of indoles and their applic

- Cyano Compounds. ILO Encyclopaedia.

- Chemistry, Applications, and Synthesis Methods of Indole Deriv

- Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins | Molecular Pharmaceutics.

- A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIV

- Exploring the Versatile Pharmacological Potential of Indole Deriv

- (2z)-2-cyano-3-(1h-indol-3-yl)prop-2-enamide. PubChemLite.

- Nitriles | Chemistry | Research Starters. EBSCO.

- (E)-2-Cyano-3-(1H-Indol-3-yl)

- Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)

- An In-depth Technical Guide on the Biological Activity of Methyl 3-cyano-1H-indole-4-carboxylate and Its Structural Analogs. Benchchem.

- A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells. PubMed.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC.

- How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson.

- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characteriz

Sources

- 1. jetir.org [jetir.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. tandfonline.com [tandfonline.com]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. PubChemLite - (2z)-2-cyano-3-(1h-indol-3-yl)prop-2-enamide (C12H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

- 9. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization [mdpi.com]

- 10. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 11. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Properties & Characterization of 2-Cyano-3-(1H-indol-3-yl)propanamide

This guide provides an in-depth technical analysis of the thermodynamic properties and characterization protocols for 2-cyano-3-(1H-indol-3-yl)propanamide .

Executive Summary

This compound (C₁₂H₁₁N₃O) is a specialized synthetic intermediate, structurally derived from the reduction of the Knoevenagel condensation product between indole-3-carboxaldehyde and 2-cyanoacetamide. As a bifunctional indole derivative possessing both nitrile and primary amide moieties, it serves as a critical scaffold in the synthesis of complex tryptamine alkaloids and pharmaceutical candidates targeting inflammation (e.g., COX-2 inhibition) and kinase pathways.

This guide addresses the thermodynamic profile of the molecule, distinguishing between the stable saturated form (propanamide) and its unsaturated precursor (acrylamide). Due to the niche status of this intermediate, direct experimental data is sparse; this document synthesizes predictive physicochemical modeling with established characterization protocols to provide a robust framework for researchers.

Physicochemical Profile & Molecular Identity[1][2][3]

Structural Classification

The molecule features an indole core substituted at the C3 position with a propyl chain functionalized by electron-withdrawing cyano (-CN) and amide (-CONH₂) groups.

-

Molecular Formula: C₁₂H₁₁N₃O

-

Molecular Weight: 227.24 g/mol

-

Key Functional Groups: Indole (aromatic heterocycle), Nitrile (polar, H-bond acceptor), Primary Amide (H-bond donor/acceptor).

Predicted Thermodynamic Parameters

Values derived from Group Contribution Methods (Joback/Marrero-Gani) and structural analog comparison ((E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylate).

| Property | Predicted Range | Confidence | Mechanistic Insight |

| Melting Point ( | 165 – 185 °C | Medium | High |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Low (Est.) | Typical for planar aromatic amides; dependent on polymorph packing efficiency. |

| LogP (Octanol/Water) | 0.9 – 1.4 | High | Indole core is lipophilic (LogP ~2.1), but the polar cyano and amide groups significantly reduce overall lipophilicity. |

| pKa (Acidic) | ~11.5 (C-H) | High | The |

| Solubility (Water) | < 0.5 mg/mL | High | Poor aqueous solubility expected; requires polar organic solvents (DMSO, DMF, MeOH) or pH adjustment (basic) for dissolution. |

Synthesis & Formation Thermodynamics

Understanding the formation pathway is essential for interpreting impurity profiles and thermal stability. The compound is typically generated via a two-step sequence: Knoevenagel condensation followed by selective reduction.

Figure 1: Synthetic pathway highlighting the thermodynamic transition from the conjugated unsaturated intermediate to the saturated target.

Solid-State Thermodynamic Characterization

For drug development, establishing the solid-state profile is critical to ensure stability and bioavailability.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting point (

-

Sample Preparation: 2-5 mg of dried powder in a crimped aluminum pan (pinhole lid to allow outgassing if decomposition occurs).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Expected Trace: Sharp endotherm at ~165-185°C (Melting).

-

Warning: A broad endotherm or baseline shift immediately following melting indicates thermal decomposition (common for cyano-amides).

-

Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvate desolvation and degradation.

-

Method: Ramp 10°C/min from 25°C to 400°C under

purge. -

Interpretation:

-

Weight loss < 100°C: Residual solvent/moisture.

-

Weight loss > 200°C: Degradation (likely decarboxylation or nitrile hydrolysis).

-

Criterion: The compound must be stable ( < 1% weight loss) up to its melting point for viable melt-processing.

-

Figure 2: Decision tree for thermal analysis. TGA must precede DSC to rule out solvent effects.

Solution Thermodynamics & Stability

Solubility & Partitioning

The presence of the indole ring renders the molecule hydrophobic, while the amide/cyano group introduces polarity.

-

LogP (Octanol/Water): Predicted ~1.2.

-

Solvent Suitability:

-

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic).

-

Moderate Solubility: Ethanol, Methanol, Acetone.

-

Low Solubility: Water, Hexane, Toluene.

-

pH-Dependent Stability (Hydrolysis Kinetics)

The nitrile and amide groups are susceptible to hydrolysis under extreme pH, a thermodynamically favored process (

-

Acidic Conditions (pH < 2): Hydrolysis of nitrile to amide, then to carboxylic acid.

-

Basic Conditions (pH > 10): Rapid deprotonation of the

-carbon (pKa ~11.5), leading to racemization (if chiral center exists) or retro-aldol type degradation. -

Oxidation: The electron-rich indole ring is prone to oxidation at C2/C3 by peroxides or light, forming oxindole derivatives.

Storage Recommendation: Store at -20°C, protected from light and moisture, to kinetically inhibit thermodynamically favored hydrolysis/oxidation.

References

-

Synthesis of Indole-3-Carboxaldehyde Derivatives: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egypt.[3] J. Chem. 2017, 60(5), 723-751.[3] Link

-

Knoevenagel Condensation of Indoles: Augustine, J. K., et al. "L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates."[2] Synthetic Communications, 2012, 42(10). Link

- Thermodynamic Principles: Grant, D. J. W. "Thermodynamics of Pharmaceutical Systems.

-

Melting Point Comparisons: "Butyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate Properties." Echemi Chemical Database. Link

Sources

literature review of cyano-indole intermediates in medicinal chemistry

[1][2]

Executive Summary

The cyano-indole scaffold represents a privileged substructure in modern medicinal chemistry, serving a dual role as a robust pharmacophore and a versatile synthetic gateway.[1][2][3][4] Unlike simple steric placeholders, the nitrile (cyano) group exerts profound electronic effects—functioning as a strong hydrogen bond acceptor (HBA) and a metabolic blocking group—while offering a distinct vector for π-π stacking interactions.[2][5]

This guide provides a comprehensive technical analysis of cyano-indole intermediates, focusing on their structural rationale in drug design (e.g., Vilazodone, Lersivirine), advanced synthetic methodologies (transition-metal catalysis vs. C-H activation), and rigorous experimental protocols for their generation.

Structural & Electronic Rationale

In drug design, the incorporation of a cyano group onto the indole core is rarely arbitrary.[2] It is a calculated decision driven by three physicochemical pillars:

Bioisosterism and Electronic Modulation

The nitrile group is often employed as a bioisostere for carbonyls, hydroxyls, and halogens.[5]

-

Electronic Withdrawal: The strong electron-withdrawing nature (Hammett σ_p ≈ 0.[2]66) of the cyano group reduces the electron density of the indole ring.[2] This is critical for modulating the pKa of the indole NH, thereby influencing membrane permeability and binding affinity.

-

Metabolic Stability: Replacing a metabolic "soft spot" (e.g., a site prone to oxidative hydroxylation) with a nitrile group often blocks CYP450-mediated metabolism, extending the half-life (

) of the parent drug.[2] -

Binding Kinetics: The linear geometry of the C≡N bond allows it to penetrate deep into narrow hydrophobic pockets while the nitrogen atom serves as a specific anchor point for hydrogen bonding with serine or threonine residues in the active site.[2]

Synthetic Versatility

Beyond its role as a pharmacophore, the cyano group is a "masked" functionality.[2] It serves as a precursor to:

Case Studies: Cyano-Indoles in Approved & Investigational Drugs[3][5]

The clinical utility of cyano-indoles is exemplified by several high-profile therapeutics.

| Drug / Candidate | Indication | Cyano-Indole Motif | Mechanism of Action |

| Vilazodone | Major Depressive Disorder | 5-Cyanoindole | SSRI & 5-HT1A partial agonist.[2] The 5-cyano group enhances selectivity and metabolic stability.[2] |

| Lersivirine | HIV-1 Infection | 5-Cyanoindole | NNRTI.[2] The nitrile interacts with a conserved residue in the reverse transcriptase binding pocket.[2] |

| BMS-337197 | Immunosuppression | 3-Cyanoindole | IMPDH inhibitor.[2][6] The cyano group positions the molecule within the cofactor binding site.[2] |

| FAUC 316 | Neuropsychiatric Disorders | 5-Cyanoindole | Dopamine D4 receptor partial agonist.[2][7] High selectivity over D2/D3 receptors.[2][7] |

Synthetic Architectures

The synthesis of cyano-indoles generally follows two distinct strategic logic paths: Functional Group Interconversion (FGI) of pre-existing halides, or Direct C-H Functionalization .[2]

Strategy A: Transition-Metal Catalyzed Cyanation (The Gold Standard)

For late-stage functionalization or when regiochemical fidelity is paramount, starting from a bromo- or iodo-indole is the industry standard.[2]

-

Reagents: Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun) due to milder conditions and easier workup.[2]

-

Catalyst: Pd(0) sources (e.g., Pd₂(dba)₃) with bidentate ligands (dppf, Xantphos) prevent catalyst poisoning by the cyanide ion.[2]

-

Green Alternative: K₄[Fe(CN)₆] serves as a non-toxic, slow-release cyanide source, minimizing safety risks associated with free cyanide.[2]

Strategy B: Direct C-H Activation (The Atom-Economy Route)

Direct cyanation of the indole C-3 position avoids pre-functionalization.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing cyano-indoles, contrasting the "Classical" halide approach with "Modern" C-H activation.

Caption: Decision matrix for cyano-indole synthesis. Strategy A (Blue) offers precision for 5-substituted targets; Strategy B (Green) offers efficiency for C-3 targets.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 5-Bromoindole

Target: 5-Cyanoindole (Key intermediate for Vilazodone)[2]

Rationale: This protocol utilizes Zn(CN)₂ as the cyanide source.[2][8] Zinc cyanide is less hygroscopic than NaCN/KCN and allows for a "slow release" of cyanide ions, preventing the saturation of the Pd center which can deactivate the catalyst.

Materials:

-

5-Bromoindole (1.0 eq)[2]

-

Zn(CN)₂ (0.6 eq)[2]

-

Solvent: DMF (Degassed, anhydrous)[2]

-

Atmosphere: Argon or Nitrogen[2]

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5-Bromoindole (1.96 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6 mmol).

-

Inertion: Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen, which is detrimental to the Pd(0) species.[2]

-

Catalyst Addition: Under a counter-flow of Argon, add Pd(PPh₃)₄ (580 mg, 0.5 mmol).

-

Solvation: Add anhydrous DMF (20 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting bromide spot (higher Rf) should disappear.[2]

-

Quench & Workup: Cool to room temperature. Pour the mixture into 2M NH₄OH (50 mL) to complex the zinc salts. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes).

-

Yield: Expect 85–92% yield of an off-white solid.[2]

Protocol B: Regioselective C-3 Cyanation via C-H Activation

Target: 3-Cyanoindole

Rationale: This method avoids halogenated precursors, utilizing the innate nucleophilicity of the indole C-3 position. Chlorosulfonyl isocyanate (CSI) is a highly reactive electrophile that forms an intermediate N-chlorosulfonyl amide, which is then eliminated to form the nitrile.[2]

Materials:

-

Indole (1.0 eq)[2]

-

Chlorosulfonyl isocyanate (CSI) (1.1 eq)[2]

-

Solvent: Acetonitrile (anhydrous)[2]

-

DMF (anhydrous)[2]

Step-by-Step Methodology:

-

Addition: Dissolve Indole (1.17 g, 10 mmol) in anhydrous Acetonitrile (15 mL) at 0°C (ice bath).

-

Electrophile Introduction: Dropwise add CSI (1.56 g, 11 mmol) over 10 minutes. The solution may turn yellow/orange.[2]

-

Intermediate Formation: Stir at 0°C for 1 hour. A precipitate (the N-chlorosulfonyl carboxamide intermediate) may form.[2]

-

Elimination: Add anhydrous DMF (2 mL) dropwise. The reaction is then allowed to warm to room temperature and stirred for 1 hour. The DMF acts to decompose the chlorosulfonyl group and facilitate dehydration to the nitrile.[2]

-

Quench: Pour the mixture into ice-water (50 mL).

-

Isolation: The product often precipitates out.[2] Filter the solid.[1][2][10] If no precipitate, extract with CH₂Cl₂.[2]

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Expect 75–85% yield of 3-cyanoindole.[2]

Pharmacological Pathway Visualization

The following diagram illustrates how the cyano-indole moiety in Vilazodone interacts within the serotonergic synapse, highlighting the dual mechanism of action.

Caption: Dual mechanism of Vilazodone. The 5-cyanoindole core is critical for high-affinity binding to both SERT and 5-HT1A receptors.

References

-

Cohen, D. T., & Buchwald, S. L. (2015).[2][11] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2][11] Retrieved from [Link][2]

-

Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010).[2][12] Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters. Retrieved from [Link]

-

Fleming, F. F., et al. (2021).[2] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021).[2][13] Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23, 5983-5987.[13] Retrieved from [Link][2]

-

Vertex Pharmaceuticals. (2003).[2] 3-Cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure–Activity relationships. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

A Technical Guide to 2-cyano-3-(1H-indol-3-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 2-cyano-3-(1H-indol-3-yl)propanamide, a molecule of significant interest to researchers and drug development professionals. This document details the compound's fundamental properties, a robust synthetic pathway, and its potential therapeutic applications based on the bioactivity of structurally related analogs.

Core Molecular Attributes

This compound is a derivative of the privileged indole scaffold, a core structure in numerous biologically active compounds. The presence of a cyano group and an amide functionality suggests its potential for diverse chemical interactions and biological activities.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O | Calculated |

| Molecular Weight | 213.24 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

The structure of this compound is characterized by a saturated three-carbon chain linking the indole and propanamide moieties. This distinguishes it from its more commonly cited unsaturated analog, (E)-2-cyano-3-(1H-indol-3-yl)acrylamide.

Synthetic Pathway: From Acrylamide to Propanamide

The synthesis of this compound is most efficiently achieved through the selective reduction of its unsaturated precursor, (E)-2-cyano-3-(1H-indol-3-yl)acrylamide. This two-step process begins with the synthesis of the acrylamide followed by its reduction.

Step 1: Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide

The precursor is synthesized via a Knoevenagel condensation reaction. This well-established method provides a reliable route to the α,β-unsaturated carbonyl compound.

Protocol:

-

To a solution of indole-3-carboxaldehyde (1 mmol) in a suitable solvent such as ethanol or toluene, add 2-cyanoacetamide (1 mmol).

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Knoevenagel condensation for the synthesis of the acrylamide precursor.

Step 2: Selective Reduction to this compound

The critical step in obtaining the target molecule is the selective reduction of the carbon-carbon double bond of the acrylamide precursor without affecting the cyano and amide groups. Catalytic hydrogenation is the preferred method for this transformation.

Protocol:

-

Dissolve (E)-2-cyano-3-(1H-indol-3-yl)acrylamide (1 mmol) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Potential therapeutic applications of the target compound.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. This guide provides a foundational framework for its synthesis and characterization, built upon the established chemistry of its unsaturated precursor. The demonstrated anti-inflammatory and anticancer activities of related compounds strongly warrant further investigation into the biological profile of this specific propanamide derivative. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

-

Silva, M. L. et al. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Int. J. Mol. Sci.21 , 2591 (2020). Available at: [Link]

-

Zhang, X. et al. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b]d[1]ioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Bioorg. Chem.115 , 105234 (2021). Available at: [Link]

-

PubChem. (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide. Available at: [Link]

-

Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

-

Ivashchenko, A. V. et al. Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Mol. Divers.20 , 891-901 (2016). Available at: [Link]

-

de Oliveira, R. S. et al. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules27 , 389 (2022). Available at: [Link]

-

Fan, Z. et al. Synthesis and antitumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Bioorg. Med. Chem. Lett.21 , 4153–4156 (2011). Available at: [Link]

Sources

role of 2-cyano-3-(1H-indol-3-yl)propanamide in auxin biosynthesis research

Executive Summary

In the intricate landscape of auxin biosynthesis research, 2-cyano-3-(1H-indol-3-yl)propanamide serves as a pivotal chemical scaffold. While not a primary endogenous plant metabolite like Indole-3-acetic acid (IAA), this molecule functions as a critical synthetic intermediate and mechanistic probe . Its primary utility lies in the high-fidelity chemical synthesis of Indole-3-propionic acid (IPA) —a distinct naturally occurring auxin—and the generation of stable isotope-labeled standards required for mass spectrometry-based metabolic profiling. Furthermore, its structural duality (possessing both nitrile and amide functionalities) makes it an invaluable tool for interrogating the substrate specificity of auxin-processing enzymes, specifically Nitrilases (NITs) and Amidases (AMI1) .

Chemical Identity & Structural Significance

The molecule this compound represents a tryptophan-like scaffold where the amino acid side chain is modified with cyano (nitrile) and amide groups.

-

IUPAC Name: this compound

-

Core Structure: Indole ring substituted at the C3 position with a functionalized propyl chain.

-

Key Features:

-

Indole Moiety: Mimics the recognition motif of natural auxins.

-

Cyano (-CN) & Amide (-CONH2) Groups: Target sites for hydrolysis, allowing conversion into carboxylic acids.

-

Saturated Backbone: Distinguishes it from its unsaturated precursor (acrylamide derivatives), offering rotational freedom similar to natural tryptophan.

-

Structural Diagram

Caption: Functional decomposition of this compound highlighting key reactive groups.

Primary Application: Synthesis of Indole-3-Propionic Acid (IPA)

The most authoritative application of this compound is its role as the penultimate precursor in the chemical synthesis of Indole-3-propionic acid (IPA) . IPA is a potent auxin found in specific plant families (e.g., Cucurbitaceae) and is a significant microbial metabolite affecting root system architecture.

Mechanism of Action (Synthesis)

The synthesis exploits the Knoevenagel condensation followed by selective reduction and hydrolysis/decarboxylation. This route is preferred over direct alkylation of indole due to its high regioselectivity for the C3 position, avoiding N1-alkylation byproducts.

-

Condensation: Indole-3-carboxaldehyde reacts with 2-cyanoacetamide to form the unsaturated acrylamide.

-

Reduction: The double bond is reduced to yield This compound .

-

Hydrolysis & Decarboxylation: Acidic hydrolysis converts both the nitrile and amide to carboxylic acids. The resulting gem-dicarboxylic acid is unstable and decarboxylates to form IPA.

Synthesis Pathway Diagram

Caption: Chemical pathway transforming the target molecule into the bioactive auxin IPA.

Advanced Application: Isotopic Labeling for Metabolic Profiling

In quantitative auxin research, Mass Spectrometry (LC-MS/MS) requires internal standards. This compound allows for the precise introduction of stable isotopes (

-

Protocol: By using commercially available

-cyanoacetamide or -

Outcome: Subsequent hydrolysis yields

-IPA , serving as an ideal internal standard for quantifying endogenous IPA levels in plant tissues.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To generate high-purity precursor for IPA synthesis.

-

Reagents: Indole-3-carboxaldehyde (10 mmol), 2-Cyanoacetamide (10 mmol), Piperidine (cat.), Ethanol (20 mL), Sodium Borohydride (NaBH4).

-

Condensation:

-

Dissolve aldehyde and cyanoacetamide in ethanol.

-

Add 2-3 drops of piperidine.

-

Reflux for 2 hours until yellow precipitate (acrylamide) forms.

-

Cool, filter, and wash with cold ethanol.

-

-

Reduction:

-

Suspend the acrylamide in methanol.

-

Slowly add NaBH4 (1.5 eq) at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench with dilute HCl.

-

Extract with ethyl acetate to obtain This compound .

-

-

Validation: Verify structure via

-NMR (look for disappearance of vinylic proton and appearance of propyl chain multiplets).

Protocol B: Enzymatic Specificity Assay (Nitrilase/Amidase)

Objective: To determine if the molecule acts as a substrate or inhibitor for auxin-biosynthesis enzymes (NIT1/AMI1).

-

System: Recombinant Arabidopsis thaliana Nitrilase 1 (NIT1) or Amidase 1 (AMI1).

-

Assay Conditions:

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate: 100 µM this compound.

-

Control Substrate: Indole-3-acetonitrile (IAN).

-

-

Detection:

-

Incubate enzyme with substrate for 30 min at 30°C.

-

Stop reaction with methanol.

-

Analyze via HPLC-UV (280 nm).

-

Interpretation:

-

Peak Shift: Conversion to acid indicates substrate acceptance (promiscuity).

-

No Change: Indicates steric hindrance prevents catalysis.

-

Inhibition: Co-incubation with IAN showing reduced IAN turnover confirms competitive inhibition.

-

-

Comparative Data: Auxin Precursors

| Compound | Carbon Chain | Functional Groups | Role in Biosynthesis |

| Indole-3-acetonitrile (IAN) | 2-Carbon | -CN | Natural precursor to IAA (via NITs). |

| Indole-3-acetamide (IAM) | 2-Carbon | -CONH2 | Natural precursor to IAA (via AMI1). |

| This compound | 3-Carbon | -CN, -CONH2 | Synthetic precursor to IPA; Mechanistic probe. |

| Indole-3-propionic acid (IPA) | 3-Carbon | -COOH | Endogenous auxin (species-specific). |

References

-

Tivendale, N. D., et al. (2010). Re-assessing the role of N-hydroxytryptamine in auxin biosynthesis in Arabidopsis. Plant Physiology. Link

-

Piotrowska-Niczyporuk, A., & Bajguz, A. (2014). The effect of indole-3-acetic acid, indole-3-butyric acid, and indole-3-propionic acid on the growth and metabolism of Chlorella vulgaris. Plant Growth Regulation. Link

-

Nonhebel, H. M., et al. (2011). Indole-3-propionic acid: A highly potent auxin in the Cucurbitaceae. Physiologia Plantarum. Link

-

Organic Syntheses. (1955). Indole-3-propionic acid synthesis via Knoevenagel condensation. Organic Syntheses, Coll. Vol. 3, p.479. Link

-

Normanly, J. (2010). Approaching cellular resolution of auxin biosynthesis and metabolism. Cold Spring Harbor Perspectives in Biology. Link

Methodological & Application

Application Note: Selective Synthesis of 2-Cyano-3-(1H-indol-3-yl)propanamide

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-cyano-3-(1H-indol-3-yl)propanamide from indole-3-carbaldehyde . This guide is structured for pharmaceutical researchers requiring high-purity intermediates for tryptophan analog synthesis, IDO/TDO inhibitor development, or auxin-related agrochemical research.

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a critical scaffold in medicinal chemistry, serving as a saturated precursor to functionalized tryptophans and acting as a Michael acceptor mimic in various biological assays.

The synthesis is executed in two distinct stages:

-

Knoevenagel Condensation: Formation of the

-unsaturated intermediate using a weak base catalyst to preserve the indole integrity. -

Chemoselective Conjugate Reduction: A controlled hydride reduction using Sodium Borohydride (

) in protic solvent. This step is critical; conditions are tuned to reduce the alkene without affecting the nitrile (

Experimental Workflow & Pathway Analysis

The following diagram illustrates the synthetic pathway and the mechanistic flow.

Figure 1: Strategic workflow for the two-step synthesis of the target propanamide derivative.

Detailed Protocols

Step 1: Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide

Reaction Type: Knoevenagel Condensation[1][2][3]

Mechanistic Insight: The aldehyde carbonyl of indole-3-carbaldehyde is less electrophilic than typical benzaldehydes due to the electron-donating nature of the indole nitrogen lone pair. Therefore, a catalytic amount of piperidine is essential to deprotonate the 2-cyanoacetamide (pKa ~11), creating a potent carbanion nucleophile.

Reagents & Materials:

-

Indole-3-carbaldehyde (1.0 equiv)

-

2-Cyanoacetamide (1.1 equiv)

-

Ethanol (Absolute, 10 mL per mmol substrate)

-

Piperidine (Catalytic, 0.1 equiv)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indole-3-carbaldehyde (e.g., 1.45 g, 10 mmol) and 2-Cyanoacetamide (0.92 g, 11 mmol) in Ethanol (100 mL).

-

Initiation: Add Piperidine (3-4 drops) to the suspension.

-

Reaction: Heat the mixture to reflux (

).-

Observation: The solution will turn clear initially, followed rapidly by the formation of a bright yellow/orange precipitate. This color change is the Self-Validating Check for the formation of the conjugated system.

-

-

Completion: Reflux for 2–4 hours. Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting aldehyde spot (

) should disappear. -

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

-

Isolation: Filter the yellow solid under vacuum. Wash the cake with cold ethanol (

mL) to remove unreacted reagents. -

Drying: Dry the solid in a vacuum oven at

.

Expected Yield: 85–95% Appearance: Bright yellow powder.

Step 2: Selective Reduction to this compound

Reaction Type: Conjugate Reduction (1,4-Hydride Addition)

Mechanistic Insight:

Sodium Borohydride (

Reagents & Materials:

-

(E)-2-cyano-3-(1H-indol-3-yl)acrylamide (from Step 1)

-

Sodium Borohydride (

) (2.0 - 3.0 equiv) -

Methanol (Grade: ACS, 15 mL per mmol substrate)

-

Acetic Acid (for quenching)

Protocol:

-

Setup: Suspend the yellow (E)-acrylamide intermediate (e.g., 2.25 g, 10 mmol) in Methanol (150 mL) in an Erlenmeyer flask.

-

Note: The starting material may not be fully soluble initially.[6]

-

-

Addition: Cool the suspension to

(ice bath). Add-

Caution: Hydrogen gas evolution will occur. Ensure good ventilation.[6]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

-

Self-Validating Check: The intense yellow color of the suspension will fade to a pale white or colorless solution/suspension as the conjugation is broken.

-

-

Quenching: Once the yellow color is gone and TLC confirms consumption of the alkene, carefully add Acetic Acid dropwise until pH

6 to destroy excess borohydride. -

Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in cold water (50 mL).

-

Isolation: Filter the resulting white solid. Wash copiously with water to remove inorganic salts (sodium borate).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Analytical Data & Validation

| Feature | Starting Material (Intermediate) | Product (Target) | Interpretation |

| Appearance | Bright Yellow Solid | White Solid | Loss of conjugation breaks the chromophore. |

| 1H NMR (Alkene) | Singlet | Absent | Confirms reduction of C=C bond. |

| 1H NMR (Alkyl) | Absent | Multiplets | Appearance of |

| IR Spectroscopy | Nitrile shift to higher wavenumber (less conjugation). |

Troubleshooting & Optimization

-

Issue: Incomplete Reduction (Yellow color persists).

-

Cause: Particle size of intermediate is too large or

has degraded. -

Fix: Grind the intermediate to a fine powder before Step 2. Use fresh

. Gently warm to

-

-

Issue: Formation of Alcohol (Over-reduction).

-

Cause: Temperature too high or reaction time too long.

-

Fix: Strictly maintain

. Monitor TLC frequently. The amide is generally resistant, but the aldehyde (if SM remains) would reduce.

-

-

Issue: Dimerization.

-

Cause: High concentration during Knoevenagel step.

-

Fix: Ensure sufficient solvent volume (10-15 mL/mmol) to favor the monomeric condensation product.

-

References

-

Organic Chemistry Portal. (2025). Sodium Cyanoborohydride and Borohydride Reductions.[7][8][9] Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2006). The Selective Reduction of α,β-Unsaturated Nitriles with Sodium Borohydride.[10] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Application Note: Precision Hydrogenation of Indole-3-Propenamide Derivatives

Strategic Overview

The catalytic hydrogenation of indole-3-propenamide (also referred to as N-substituted (E)-3-(1H-indol-3-yl)acrylamide) is a pivotal transformation in the synthesis of tryptamine-based therapeutics, including serotonin receptor modulators and tubulin polymerization inhibitors.

The core challenge in this transformation is chemoselectivity . The indole scaffold is an electron-rich heteroaromatic system that competes with the exocyclic alkene for the catalyst surface. Furthermore, the presence of the amide functionality creates a conjugated system that is thermodynamically stable.

This guide provides three distinct protocols based on the desired target and substrate complexity:

-

Protocol A (Standard): Selective saturation of the exocyclic alkene using Pd/C.

-

Protocol B (High Fidelity): Chemoselective hydrogenation preserving halogens or benzyl groups using poisoned catalysts.

-

Protocol C (Deep Reduction): Total hydrogenation to octahydroindole or indoline derivatives (if intended).

The Selectivity Landscape

The following diagram illustrates the competitive pathways inherent to this substrate.

Figure 1: Reaction pathways and selectivity triggers. Green indicates the primary desired pathway; red and yellow indicate common over-reduction pitfalls.

Critical Parameters & Mechanistic Insights

Before initiating experimental work, review the critical parameters that influence the Horiuti-Polanyi mechanism on the catalyst surface.

| Parameter | Impact on Indole-3-Propenamide Hydrogenation | Optimization Strategy |

| Catalyst Metal | Pd favors exocyclic alkene reduction.[1][2] Pt and Rh are more active toward the indole ring (aromatic hydrogenation). | Use 10% Pd/C for standard saturation. Use PtO₂ only if ring reduction is desired. |

| Solvent System | Protic solvents (MeOH, EtOH) accelerate reaction but increase risk of dehalogenation. Aprotic solvents (EtOAc, THF) are slower but safer for labile groups. | Start with MeOH . Switch to EtOAc/Toluene if selectivity drops. |

| Pressure | High pressure forces aromatic reduction. | Maintain 1 atm (balloon) to 3 bar. Avoid >10 bar unless targeting the indoline. |

| Additives | Acids (AcOH) activate the indole ring for reduction. Sulfur compounds poison the catalyst, reducing activity but increasing selectivity. | Keep conditions neutral . Use Diphenylsulfide to prevent dehalogenation.[2] |

Experimental Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)

Target: Saturation of exocyclic alkene to Indole-3-Propanamide. Scope: Substrates without halogen substituents or benzyl ethers.[2]

Materials

-

Substrate: Indole-3-propenamide derivative (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) to minimize pyrophoric risk. Load: 10 wt% relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC.

-

Hydrogen Source: H₂ Balloon (approx. 1 atm).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration). Note: Ensure the substrate is fully dissolved; mild warming (30°C) is acceptable.

-

Inerting: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Critical: Add catalyst to the liquid or under an inert blanket to prevent spark ignition of solvent vapors.

-

Hydrogenation:

-

Switch the gas inlet to a Hydrogen (H₂) balloon.

-

Purge the headspace: Evacuate lightly (do not boil solvent) and fill with H₂. Repeat 3 times.

-

Stir vigorously at Room Temperature (20–25°C).

-

-

Monitoring: Monitor by TLC or LCMS every 30 minutes. The conjugated alkene UV signature will disappear.

-

Endpoint: Disappearance of starting material (approx. 1–4 hours).

-

-

Workup:

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

-

Wash the pad with fresh MeOH.

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Validation: Verify product via ¹H NMR. Look for the disappearance of vinylic protons (δ 6.5–7.8 ppm range, doublets) and appearance of alkyl multiplets (δ 2.5–3.5 ppm).

Protocol B: Chemoselective "Poisoned" Hydrogenation

Target: Saturation of alkene in the presence of Halogens (Cl, Br, I) or Benzyl protecting groups. Rationale: Standard Pd/C will rapidly perform hydrogenolysis on aryl halides (Ar-X → Ar-H). Using a catalyst poison (sulfur) modifies the active sites to prevent oxidative addition into the C-X bond while still allowing alkene reduction.

Materials

-

Additives: Diphenylsulfide (Ph₂S) or Thiophene.

-

Catalyst: 5% Pt/C or Pd/C.

-

Solvent: Ethyl Acetate (EtOAc) or Toluene (Non-protic solvents reduce dehalogenation risk).

Step-by-Step Methodology

-

Solution Prep: Dissolve substrate in EtOAc (0.1 M).

-

Poisoning: Add Diphenylsulfide (0.5 to 1.0 equiv relative to the metal catalyst, not the substrate).

-

Example: If using 10 mg Pd metal, add approx. 0.05 mmol Ph₂S.

-

Alternative: Use commercial "Sulfided Platinum on Carbon" if available.

-

-

Reaction: Follow the inerting and H₂ introduction steps from Protocol A.

-

Execution: Stir at Room Temperature. Reaction times will be longer (4–12 hours) due to dampened catalyst activity.

-

Workup:

-

Filter through Celite.[1]

-

Purification Step: The filtrate will contain the sulfide poison. A column chromatography step or wash with dilute bleach (oxidizes sulfide to sulfoxide/sulfone for removal) may be required if the product is not solid.

-

Protocol C: Transfer Hydrogenation (Safety-Focused)

Target: Labs without H₂ gas lines or for small-scale scouting. Mechanism: Uses Ammonium Formate as a hydrogen donor. Safer, but generates CO₂ and NH₃ byproducts.

Step-by-Step Methodology

-

Mix: Combine substrate (1 equiv) and 10% Pd/C (10 wt%) in dry Methanol.

-

Donor Addition: Add Ammonium Formate (5.0 equiv) in one portion.

-

Activation: Heat the mixture to Reflux (65°C).

-

Observation: Gas evolution (CO₂) will occur. Monitor closely; reaction is often faster than balloon hydrogenation (30 min – 2 hours).

-

Workup: Filter hot through Celite. Concentrate. The residue may contain excess ammonium salts; partition between EtOAc and Water to wash them away.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or selectivity issues.

Figure 2: Troubleshooting logic flow for common hydrogenation failures.

Mechanistic Note on Indole Ring Reduction

If your goal is specifically the Indoline (2,3-dihydroindole), you must disrupt the aromaticity.

-

Condition: Change solvent to Acetic Acid or add 1.0 equiv TFA .

-

Pressure: Increase H₂ pressure to >50 psi (Parr Shaker).

-

Catalyst: Switch to PtO₂ (Adams' Catalyst) .

-

Reference: This pathway follows the ionic hydrogenation mechanism where protonation at C3 occurs first [1].

References

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

-

Mori, A., et al. (2006).[2] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. (Demonstrates sulfide poisoning for preserving halogens).

-

Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry.

-

Ikawa, T., et al. (2005).[2] Chemoselective hydrogenation of functionalities on the indole ring. Tetrahedron, 61(8), 2217-2231.[2]

Sources

solvent selection for dissolving 2-cyano-3-(1H-indol-3-yl)propanamide

Application Note & Protocol

Topic: Solvent Selection for Dissolving 2-cyano-3-(1H-indol-3-yl)propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selection of an appropriate solvent is a critical first step in the development of any chemical process, from synthesis and purification to formulation and analysis. This document provides a comprehensive guide for the systematic selection of solvents for this compound, a molecule possessing a unique combination of polar and non-polar functional groups. We will analyze the compound's physicochemical properties, propose a theoretical framework for solubility, and provide a detailed experimental protocol for systematic solvent screening. The objective is to empower researchers to make informed, efficient, and scientifically-grounded decisions for their specific applications, whether for reaction chemistry, purification, or analytical method development.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's structure is the foundation of rational solvent selection. The structure of this compound incorporates three key functional groups that dictate its solubility behavior.

Chemical Structure:

step-by-step protocol for preparing 2-cyano-3-(1H-indol-3-yl)propanamide

Abstract & Strategic Significance

The compound 2-cyano-3-(1H-indol-3-yl)propanamide represents a critical scaffold in the development of tryptophan mimetics. It serves as a saturated precursor to bioactive indole alkaloids and has gained traction in the design of Tryptophan 2,3-dioxygenase (TDO) inhibitors , a target for cancer immunotherapy [1]. Furthermore, its structural homology to auxin (indole-3-acetic acid) derivatives makes it a valuable probe in plant physiology.

This application note details a robust, two-step synthetic protocol designed for reproducibility and scalability. Unlike generic procedures, this guide emphasizes chemoselectivity , specifically the challenge of reducing an

Retrosynthetic Analysis & Pathway

The synthesis is designed around a Knoevenagel Condensation followed by a Chemoselective Conjugate Reduction . This route is superior to direct alkylation of gramine derivatives due to the stability of the intermediates and the commercial availability of non-volatile starting materials.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic pathway transforming indole-3-carboxaldehyde to the saturated propanamide target.

Experimental Protocol

Phase 1: Construction of the Carbon Skeleton (Knoevenagel Condensation)

This step establishes the C-C bond between the indole and the acetamide chain. The product is a highly conjugated, yellow/orange solid.

Reagents:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

2-Cyanoacetamide (1.1 equiv)

-

Piperidine (0.1 equiv) or L-Proline (0.2 equiv) [2]

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indole-3-carboxaldehyde (e.g., 1.45 g, 10 mmol) and 2-Cyanoacetamide (0.92 g, 11 mmol) in Ethanol (20 mL).

-

Catalysis: Add Piperidine (3-4 drops) to the mixture.

-

Expert Insight: Piperidine acts as a base to deprotonate the active methylene of the cyanoacetamide. If green chemistry is a priority, L-Proline can be substituted, though reaction times may increase [2].

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Self-Validation: The solution will darken, and a heavy precipitate (yellow/orange) should begin to form within 30 minutes. This indicates the formation of the conjugated alkene.

-

-

Workup: Cool the reaction mixture to room temperature and then chill in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Drying: Dry the solid in a vacuum oven at 50°C.

Phase 2: Chemoselective Conjugate Reduction

The objective is to reduce the alkene (C=C) without reducing the nitrile (CN) or the amide (CONH2). Sodium Borohydride (NaBH4) in ethanol is the reagent of choice because it favors 1,4-addition (conjugate reduction) on electron-deficient alkenes over 1,2-addition to amides/nitriles [3].

Reagents:

-

(E)-2-cyano-3-(1H-indol-3-yl)acrylamide (from Phase 1)

-

Sodium Borohydride (NaBH4) (2.0 equiv)[1]

-

Ethanol (or Methanol)

-

Acetic Acid (for quenching)

Step-by-Step Procedure:

-

Solubilization: Suspend the Acrylamide intermediate (e.g., 2.25 g, 10 mmol) in Ethanol (30 mL).

-

Note: The starting material may not fully dissolve initially. This is acceptable; it will dissolve as it reacts.

-

-

Reduction: Cool the mixture to 0°C in an ice bath. Slowly add NaBH4 (0.76 g, 20 mmol) in small portions over 15 minutes.

-

Caution: Hydrogen gas evolution will occur. Ensure good ventilation.

-

-

Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

-

Self-Validation: The deep yellow/orange color of the starting material should fade to a pale yellow or colorless solution/suspension. This visual cue confirms the breaking of the conjugation.

-

-

Quenching: Cool the mixture back to 0°C. Carefully acidify to pH ~5–6 using dilute Acetic Acid or saturated Ammonium Chloride . This destroys excess borohydride.

-

Critical Control: Do not use strong mineral acids (HCl) or heat, as this may hydrolyze the nitrile to a carboxylic acid.

-

-

Isolation:

-

Method A (Precipitation): Pour the quenched mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid. Filter and dry.

-

Method B (Extraction): If no precipitate forms, evaporate the ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Validation (QC)

The success of the synthesis is determined by the specific changes in the proton NMR spectrum, particularly the disappearance of the vinyl proton and the appearance of the alkyl chain protons.

| Feature | Intermediate (Acrylamide) | Target (Propanamide) | Diagnostic Change |

| Vinyl Proton | Singlet, | Absent | Primary confirmation of reduction. |

| Alkyl Chain | None | Multiplets, | Appearance of |

| Indole NH | Broad Singlet, | Broad Singlet, | Slight upfield shift due to loss of conjugation. |

| Color | Bright Yellow/Orange | White/Off-White | Visual confirmation of broken conjugation. |

Troubleshooting & Safety

Common Pitfalls

-

Incomplete Reduction: If the yellow color persists after 3 hours, add an additional 0.5 equiv of NaBH4 and warm slightly (to 30°C).

-

Over-Reduction: While rare with NaBH4 in ethanol, reduction of the nitrile to an amine is possible with stronger reductants (e.g., LiAlH4) or catalysts (CoCl2). Stick to pure NaBH4 to maintain chemoselectivity [3].

-

Hydrolysis: Avoid high temperatures during the workup of Phase 2 to prevent converting the nitrile to an amide/acid.

Safety Protocol

-

Cyanide Precursors: While 2-cyanoacetamide is less toxic than free cyanide, it should still be handled in a fume hood.

-

Hydrogen Gas: The quenching of NaBH4 releases flammable hydrogen gas. Ensure no open flames are present.

References

-

M. A. E. O. H. Y. F. Niu, "Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment," Bioorganic Chemistry, vol. 161, p. 108555, 2025. [Online]. Available: [Link]2]

-

S. R. P. et al., "L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis," Synthetic Communications, vol. 42, no. 1, 2012. [Online]. Available: [Link]

-

D. A. Evans et al., "Chemoselective reduction of alpha,beta-unsaturated cyanoesters," Journal of Organic Chemistry, vol. 68, no. 18, pp. 7130-7132, 2003.[4] (Contextual citation for NaBH4 selectivity). [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Remarkably selective reduction of the alpha,beta-carbon-carbon double bond in highly activated alpha,beta,gamma,delta-unsaturated alkenes by the InCl3-NaBH4 reagent system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimal Reaction Conditions for the Knoevenagel Condensation of Indole-3-carboxaldehyde and Cyanoacetamide

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols.

Application Context & Synthetic Significance

The synthesis of 3-substituted indole derivatives is a cornerstone of modern medicinal chemistry. Specifically, the Knoevenagel condensation between indole-3-carboxaldehyde and cyanoacetamide yields (E)-2-cyano-3-(1H-indol-3-yl)acrylamide, a highly conjugated scaffold utilized in the development of kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors[1][2].

Achieving high yields and strict stereoselectivity in this reaction requires precise control over the base catalyst, solvent environment, and thermodynamic parameters to prevent unwanted indole oligomerization[3].

Mechanistic Rationale & Causality

To move beyond empirical trial-and-error, it is critical to understand the causality behind the selected reaction conditions. The transformation is a classic base-catalyzed Knoevenagel condensation, but the electron-rich nature of the indole ring dictates specific boundaries:

-

Catalyst Selection (The Goldilocks Principle): Strong bases (e.g., aqueous NaOH) can lead to the resinification or oligomerization of the indole core[3]. Conversely, uncatalyzed reactions are kinetically dead. Piperidine (

) provides the optimal basicity. It is strong enough to deprotonate the active methylene of cyanoacetamide ( -

Solvent Dynamics (Le Chatelier’s Pull): Absolute ethanol is the premier solvent for this protocol. At reflux (

), both starting materials are highly soluble, ensuring maximum collision frequency. As the highly conjugated (E)-alkene product forms, its solubility drops precipitously, causing it to precipitate out of the boiling solvent. This continuous removal of the product from the liquid phase drives the equilibrium forward, ensuring near-quantitative conversion[4]. -

Stereochemical Control: The dehydration of the aldol intermediate is thermodynamically controlled. Due to the severe steric clash that would occur between the bulky indole moiety and the cyano/carboxamide groups in a (Z)-configuration, the reaction exclusively yields the (E)-isomer. This geometric purity can be definitively confirmed via 2D NOESY NMR, where the lack of spatial proximity between the vinylic proton and the amide nitrogen protons rules out the (Z)-isomer[5].

Fig 1: Mechanistic workflow and logical progression of the piperidine-catalyzed Knoevenagel condensation.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data derived from established synthetic methodologies, highlighting the superiority of the piperidine/ethanol system[1][3][6].

| Catalyst (eq) | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Observation / Causality |

| None | Ethanol | 78 (Reflux) | 24 h | < 10% | Kinetically hindered; insufficient carbanion formation. |

| NaOH (0.5) | Water / EtOH | 25 (RT) | 12 h | 45% | Indole oligomerization and side-product formation observed[3]. |

| Triethylamine (0.1) | Ethanol | 78 (Reflux) | 6 h | 70% | Slower deprotonation rate compared to secondary amines. |

| Piperidine (0.1) | Ethanol | 78 (Reflux) | 3 - 5 h | 85 - 90% | Optimal base strength; clean precipitation drives equilibrium[1]. |

| Piperidine (0.1) | Solvent-free | 80 (Microwave) | 35 min | 92 - 99% | Green chemistry alternative; rapid thermal transfer accelerates dehydration[6]. |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each phase includes a Validation Checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required

-

1H-Indole-3-carboxaldehyde: 1.45 g (10.0 mmol)

-

2-Cyanoacetamide: 0.84 g (10.0 mmol)

-

Piperidine: 0.1 mL (~1.0 mmol, 10 mol%)

-

Absolute Ethanol: 20 mL

-

Glacial Acetic Acid (Optional): 1-2 drops (used during workup to neutralize piperidine)

Step-by-Step Procedure

-

Reaction Assembly: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.45 g of indole-3-carboxaldehyde and 0.84 g of cyanoacetamide in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 0.1 mL of piperidine dropwise to the stirring suspension at room temperature.

-

Validation Checkpoint 1 (Visual): The suspension will briefly clarify into a homogeneous yellow solution as the catalyst initiates carbanion formation and solvation increases.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C using an oil bath or heating mantle. Maintain vigorous stirring for 3 to 5 hours.

-

Validation Checkpoint 2 (Chromatographic): After 3 hours, perform a TLC (Thin Layer Chromatography) using a 6:4 Ethyl Acetate:Hexane system. The starting aldehyde spot (visualized under UV 254 nm) should be completely consumed, replaced by a highly fluorescent, lower-

product spot[3].

-

-

Precipitation & Quenching: Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water containing 2 drops of glacial acetic acid.

-

Validation Checkpoint 3 (Visual): A dense, bright yellow-to-orange crystalline precipitate will crash out of the solution immediately upon hitting the cold aqueous phase.

-

-

Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (

mL) to remove residual piperidine salts, followed by ice-cold ethanol ( -

Purification: Recrystallize the crude solid from hot ethanol or a DMF/water mixture to afford the pure (E)-2-cyano-3-(1H-indol-3-yl)acrylamide. Dry under high vacuum at 50 °C for 12 hours.

Analytical Characterization Signatures

To definitively validate the success of the synthesis, compare your spectroscopic data against these established benchmarks for the target molecule[1][2]:

-

FT-IR Spectroscopy (KBr pellet):

-

~3420 - 3270 cm⁻¹: Sharp, distinct bands corresponding to the Indole N-H and Amide N-H₂ stretching.

-

~2203 - 2210 cm⁻¹: Sharp peak confirming the presence of the conjugated nitrile (

) group. -

~1670 - 1690 cm⁻¹: Strong absorption band representing the amide carbonyl (

) stretch.

-

-

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

-

12.43 ppm (s, 1H): Indole N-H proton (broad singlet,

- 8.22 - 8.42 ppm (s, 1H): The critical vinylic proton (=CH). Its downfield shift and singlet nature confirm the successful formation of the highly deshielded (E)-alkene bridge.

-

7.60 - 7.80 ppm (br s, 2H): Amide

- 7.20 - 8.10 ppm (m, 4H): Aromatic protons of the indole ring.

-

12.43 ppm (s, 1H): Indole N-H proton (broad singlet,

References

Sources

- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 5. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 2-Cyano-3-(1H-indol-3-yl)propanamide in Peptide Synthesis

[1]

Executive Summary

2-cyano-3-(1H-indol-3-yl)propanamide represents a highly versatile, "masked" amino acid scaffold.[1] While not a standard Fmoc-amino acid itself, it serves as a critical pro-building block for the synthesis of non-canonical tryptophan analogues—specifically

This guide details the chemical logic and experimental protocols for transforming this nitrile-amide scaffold into useable Fmoc-protected building blocks for Solid Phase Peptide Synthesis (SPPS), and its direct application as a C-terminal pharmacophore.[1]

Chemical Logic & Structural Utility

The molecule features a unique "push-pull" architecture around the

The "Masked" Amino Acid Concept

In its native form, the molecule is a des-amino, des-carboxy precursor. It requires activation to become a peptide building block.

-

The Nitrile (-CN): Acts as a latent carboxylic acid (via hydrolysis) or a latent amine (via reduction).[1]

-

The Amide (-CONH

): Acts as a latent primary amine (via Hofmann rearrangement).[1] -

The

-Proton: Highly acidic (

Mechanism of Action: The Synthetic Hub

The following diagram illustrates how this building block serves as a divergence point for multiple peptide modifications.

Figure 1: Synthetic divergence from the this compound scaffold. The pathway to

Application Protocols

Protocol A: Synthesis of Fmoc- -Methyl-Tryptophan

Objective: To convert the scaffold into a sterically hindered amino acid that prevents enzymatic degradation in therapeutic peptides.[1]

Reagents Required:

-

Methyl Iodide (MeI)[1]

-

Sodium Hydride (NaH) or K

CO -

Phenyliodine diacetate (PIDA) (Reagent for Hofmann)

-

Fmoc-OSu[1]

Step-by-Step Methodology:

-

-Alkylation (The Critical Modification):

-

Dissolve 10 mmol of the scaffold in anhydrous DMF (20 mL).

-

Cool to 0°C under Argon.

-

Add NaH (1.1 eq, 60% dispersion) slowly. Stir for 30 min (Solution turns yellow/orange due to carbanion formation).

-

Add Methyl Iodide (1.1 eq) dropwise.

-

Mechanism:[1][4][5][6][7] The electrophilic methyl group attacks the deprotonated

-carbon. -

QC Check: TLC should show a slight Rf shift. Mass spec will show M+14.

-

-

Hofmann Rearrangement (Amide

Amine):-

Dissolve the alkylated intermediate in Ethyl Acetate/Acetonitrile (1:1).

-

Add PIDA (1.1 eq) and stir at room temperature for 4 hours.

-

Note: PIDA is preferred over Bromine/NaOH for Indole-containing compounds to avoid halogenating the Indole ring [1].[1]

-

Add water to hydrolyze the intermediate isocyanate to the amine.

-

Isolate the

-amino-nitrile intermediate.[1]

-

-

Nitrile Hydrolysis (Reveal the C-terminus):

-

Fmoc Protection (SPPS Readiness):

-

Dissolve the crude amino acid in Water/Dioxane (1:1) with NaHCO

(2 eq). -

Add Fmoc-OSu (1.2 eq) and stir for 18 hours.[1]

-

Acidify and extract. Purify via preparative HPLC.

-

Outcome: You now possess Fmoc-

Protocol B: Direct Incorporation as a C-Terminal Warhead

Objective: To use the molecule as a "covalent warhead" targeting cysteine proteases.[1] The nitrile group acts as an electrophilic trap for the active site Cysteine.

Workflow: Since the molecule lacks a free amine for coupling, it must be attached via the Indole nitrogen (uncommon) or modified to have a linker. A more common approach is using the carboxylic acid precursor (2-cyano-3-(indol-3-yl)propanoic acid) if available.[1] However, utilizing the amide handle:

-

Linker Attachment:

-

React this compound with Formaldehyde and a secondary amine (Mannich reaction) to functionalize the Indole N1 or C2 position, creating a handle for attachment to the peptide chain.[1]

-

-

Solid Phase Ligation:

-

This molecule is typically introduced at the end of a synthesis as a specialized "cap".

-

Data Specifications & Comparative Analysis

When substituting standard Tryptophan (Trp) with the derivative generated from this building block (

| Feature | Standard Tryptophan (Trp) | Impact on Peptide | |